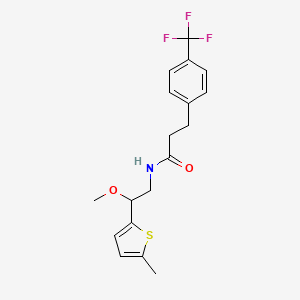![molecular formula C11H13ClF3NO B2717900 (3S,5R)-5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol;hydrochloride CAS No. 2287237-33-4](/img/structure/B2717900.png)
(3S,5R)-5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of morpholine . Morpholine is a common motif in pharmaceuticals and agrochemicals . The trifluoromethyl group attached to the phenyl ring is a common modification in medicinal chemistry, as it can greatly influence the chemical and pharmacological properties of a compound .
Molecular Structure Analysis
The compound likely contains a pyrrolidine ring, a common feature in many bioactive molecules, attached to a phenyl ring with a trifluoromethyl group .Chemical Reactions Analysis
Trifluoromethyl groups are often introduced into molecules using trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For a similar compound, (3S)-3-[4-(Trifluoromethyl)phenyl]morpholine, the predicted boiling point is 286.1±35.0 °C, and the predicted density is 1.209±0.06 g/cm3 .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of (3S,5R)-5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol;hydrochloride, also known as EN300-6731548:
Pharmaceutical Development
EN300-6731548 is being explored for its potential in pharmaceutical development due to its unique chemical structure. The trifluoromethyl group enhances the compound’s metabolic stability and bioavailability, making it a promising candidate for drug design. Researchers are investigating its use in developing new medications for various diseases, including neurological disorders and cancer .
Neuroprotective Agents
The compound has shown potential as a neuroprotective agent. Its ability to cross the blood-brain barrier and its interaction with specific neural receptors make it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Studies are focusing on its efficacy in protecting neurons from oxidative stress and apoptosis .
Chemical Synthesis
EN300-6731548 is valuable in organic chemistry for the synthesis of complex molecules. Its trifluoromethyl group is a key functional group in medicinal chemistry, often used to enhance the pharmacokinetic properties of drugs. The compound is used as a building block in the synthesis of various fluorinated compounds, which are crucial in drug discovery and development .
Agrochemical Applications
In the field of agrochemicals, EN300-6731548 is being studied for its potential use in developing new pesticides and herbicides. The trifluoromethyl group can improve the efficacy and environmental stability of these chemicals, making them more effective and longer-lasting. Research is ongoing to determine its impact on pest resistance and crop yield .
Material Science
The compound’s unique properties make it useful in material science, particularly in the development of new polymers and coatings. Its stability and resistance to degradation under harsh conditions are beneficial for creating materials with enhanced durability and performance. Applications include protective coatings, adhesives, and high-performance plastics .
Environmental Science
EN300-6731548 is also being explored for its potential applications in environmental science. Its stability and resistance to degradation make it a candidate for use in environmental monitoring and remediation. Researchers are studying its effectiveness in detecting and neutralizing environmental pollutants.
These applications highlight the versatility and potential of EN300-6731548 in various scientific fields. Each application leverages the compound’s unique chemical properties to address specific challenges and advance research in those areas.
If you have any more questions or need further details on any of these applications, feel free to ask!
Pharmaceutical Development Neuroprotective Agents Chemical Synthesis Agrochemical Applications Material Science Analytical Chemistry : Biochemical Research : Environmental Science
Orientations Futures
Propriétés
IUPAC Name |
(3S,5R)-5-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO.ClH/c12-11(13,14)8-3-1-7(2-4-8)10-5-9(16)6-15-10;/h1-4,9-10,15-16H,5-6H2;1H/t9-,10+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBICUPWBVAIBQA-BAUSSPIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C2=CC=C(C=C2)C(F)(F)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@H]1C2=CC=C(C=C2)C(F)(F)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

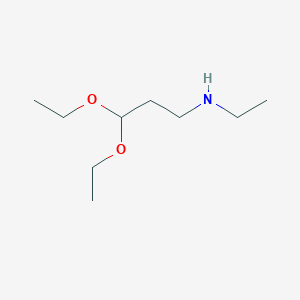
![Ethyl 2-[(4-benzoylbenzoyl)carbamothioylamino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2717818.png)
![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}propanoate](/img/structure/B2717819.png)
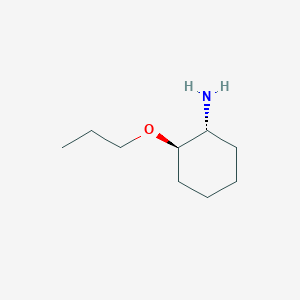
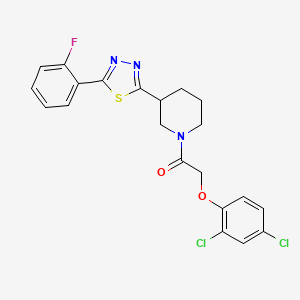
![7-(4-Methylpyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B2717823.png)
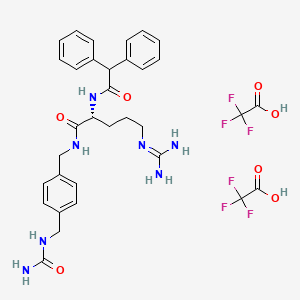
![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2717826.png)
![3,4,5-trimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2717827.png)
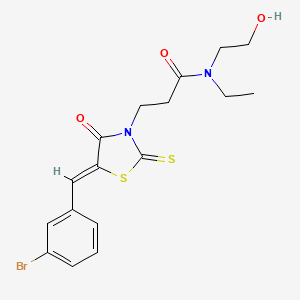

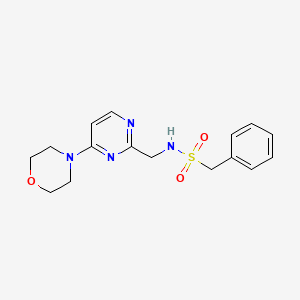
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B2717839.png)
